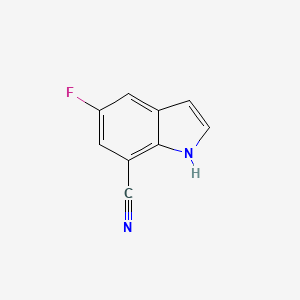

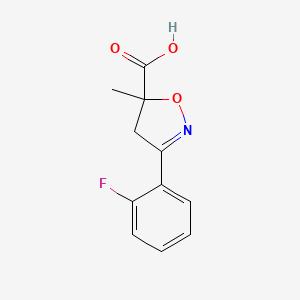

5-fluoro-1H-indole-7-carbonitrile

Overview

Description

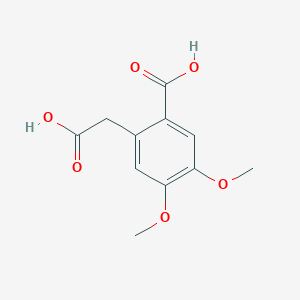

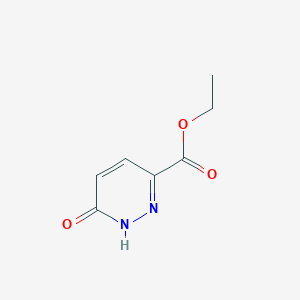

5-Fluoro-1H-indole-7-carbonitrile (5FIC) is an organic compound with a wide range of applications in the field of chemistry and biochemistry. 5FIC is a derivative of the indole nucleus, and is a heterocyclic compound containing a nitrogen atom, a fluorine atom, and a carbonitrile group. This compound has been extensively studied for its potential applications in various fields, including synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis of Dihydroisoquinolines

“5-fluoro-1H-indole-7-carbonitrile” can be used as a reactant for the parallel synthesis of dihydroisoquinolines through a silver and L-proline co-catalyzed three-component coupling reaction. This process is significant in medicinal chemistry for creating complex and diverse molecular structures that can be used in drug development .

Preparation of Benzoyl Indoles

This compound serves as a reactant for the chemoselective and regioselective preparation of benzoyl indoles. Benzoyl indoles have various pharmaceutical applications, including serving as intermediates in the synthesis of more complex drug molecules .

Development of PPARα/γ Dual Agonists

It is also used in the preparation of novel PPARα/γ dual agonists, which are potential treatments for metabolic syndrome and insulin-dependent diabetes mellitus (IDDM). These agonists play a role in regulating lipid and glucose metabolism, which is crucial for managing these conditions .

Cytotoxic Activities Against Cancer Cells

Compounds derived from “5-fluoro-1H-indole-7-carbonitrile” have shown dose-dependent cytotoxic activities on MCF-7 cancer cells according to the MTT assay. This indicates potential applications in cancer therapy, particularly in targeting breast cancer cells .

Antiviral Activity

Derivatives of this compound have been investigated for antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses. This suggests its use in developing antiviral drugs that can inhibit the replication of various viruses .

Synthesis of Sulfonamide Derivatives

A new series of indole-based sulfonamide derivatives was synthesized using “5-fluoro-1H-indole-7-carbonitrile”. These derivatives have been characterized for their electrochemical properties, which could have implications in electrochemical sensors or other electronic applications .

Biological Potential in Drug Development

The indole scaffold, to which “5-fluoro-1H-indole-7-carbonitrile” belongs, is found in many synthetic drug molecules. It binds with high affinity to multiple receptors, which is helpful in developing new therapeutic agents with various clinical and biological applications .

properties

IUPAC Name |

5-fluoro-1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPYATWYHRJOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395174 | |

| Record name | 5-fluoro-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-1H-indole-7-carbonitrile | |

CAS RN |

883500-80-9 | |

| Record name | 5-fluoro-1H-indole-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

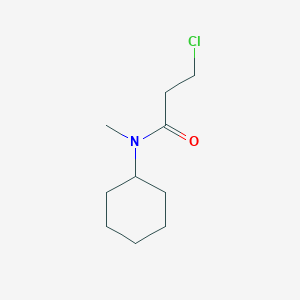

![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1307167.png)